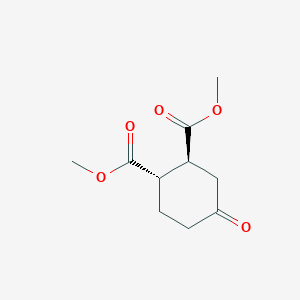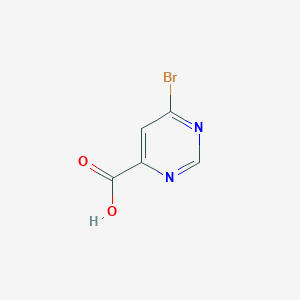
4-Bromopyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 6 and a carboxylic acid group at position 4 makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-pyrimidinecarboxylic acid typically involves the bromination of 4-pyrimidinecarboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 6-Bromo-4-pyrimidinecarboxylic acid may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Bromo-4-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents
Industry: It is used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-pyrimidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Pyrimidinecarboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
6-Bromopyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 6-Bromo-4-pyrimidinecarboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrimidine ring. This combination allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H3BrN2O2 |
|---|---|
Molecular Weight |
202.99 g/mol |
IUPAC Name |
6-bromopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) |
InChI Key |
DAHZSLZPENTWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
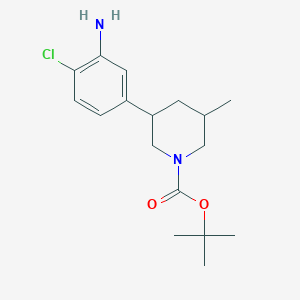
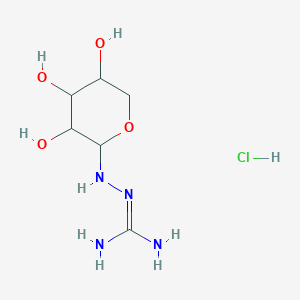
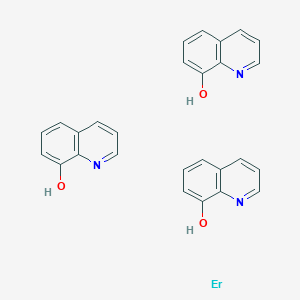
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
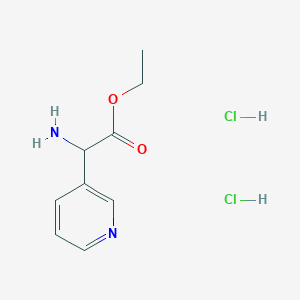
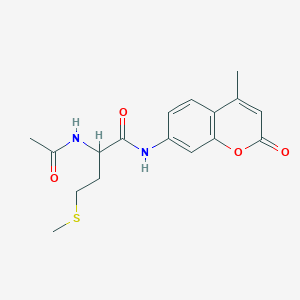
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
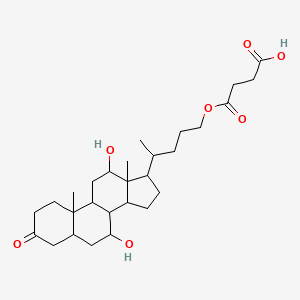
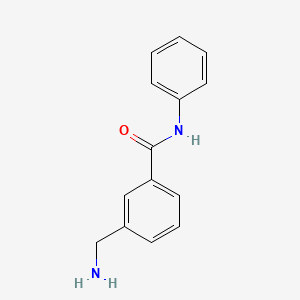
![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)

